![molecular formula C19H27N3O5 B2988839 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide CAS No. 898424-28-7](/img/structure/B2988839.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide is a useful research compound. Its molecular formula is C19H27N3O5 and its molecular weight is 377.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide is a synthetic organic compound that belongs to the oxamide class. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an inhibitor of key enzymes.
Chemical Structure and Properties
The compound can be characterized by the following:
- IUPAC Name : this compound
- Molecular Formula : C21H27N3O4
- Molecular Weight : 373.46 g/mol
The structure features a quinoline moiety, which is often linked to various pharmacological activities, including enzyme inhibition and neuroprotective effects.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets within the body. It may modulate the activity of enzymes or receptors, leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in the treatment of Alzheimer's disease and other neurodegenerative disorders .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on AChE and MAO. For example:
- AChE Inhibition : Compounds derived from the 3,4-dihydroquinoline structure have shown IC50 values as low as 0.28 µM for AChE inhibition .
- MAO Inhibition : Effective inhibitors have been reported with IC50 values around 0.0029 µM for MAO-B inhibition .
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier (BBB) is significant for its potential use in treating neurodegenerative diseases. Studies have demonstrated that certain derivatives can penetrate the BBB effectively while exhibiting low cytotoxicity in vitro at concentrations below 12.5 µM .
Case Studies
- Alzheimer’s Disease Models : In vitro studies using PC12 cells showed that compounds similar to this compound demonstrated protective effects against neurotoxicity induced by beta-amyloid peptides.
- Toxicology Studies : Acute toxicity studies in vivo revealed no significant adverse effects at high doses (up to 2500 mg/kg), suggesting a favorable safety profile for further development .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-4-26-17(27-5-2)12-20-18(24)19(25)21-15-9-8-14-7-6-10-22(13(3)23)16(14)11-15/h8-9,11,17H,4-7,10,12H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKYAQOADCWXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.